Product packaging for 1-Methoxybicyclo[3.1.1]heptane(Cat. No.:CAS No. 75328-57-3)

1-Methoxybicyclo[3.1.1]heptane

Cat. No.: B14436319
CAS No.: 75328-57-3
M. Wt: 126.20 g/mol
InChI Key: OQRODTCYPYXYHP-UHFFFAOYSA-N
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Description

1-Methoxybicyclo[3.1.1]heptane (CID 12617795) is an organic compound with the molecular formula C8H14O and serves as a valuable building block in synthetic and medicinal chemistry research . The bicyclo[3.1.1]heptane (BCH) scaffold is recognized as a potent bioisostere for meta-substituted benzenes, a property that is revolutionizing drug discovery efforts . Replacing flat aromatic rings with this three-dimensional, saturated caged structure can significantly improve key physical properties of drug candidates, such as metabolic stability and solubility, without substantially altering the molecular shape and size . This makes this compound a crucial reagent for the synthesis of novel pharmaceutical intermediates, particularly through further functionalization of the BCH core . As a stable strained hydrocarbon derivative, it also finds applications in materials science research, including the development of advanced polymers. This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B14436319 1-Methoxybicyclo[3.1.1]heptane CAS No. 75328-57-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75328-57-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-methoxybicyclo[3.1.1]heptane

InChI

InChI=1S/C8H14O/c1-9-8-4-2-3-7(5-8)6-8/h7H,2-6H2,1H3

InChI Key

OQRODTCYPYXYHP-UHFFFAOYSA-N

Canonical SMILES

COC12CCCC(C1)C2

Origin of Product

United States

Reaction Mechanisms and Reactivity of 1 Methoxybicyclo 3.1.1 Heptane and Its Derivatives

Mechanistic Pathways in Bicyclo[3.1.1]heptane Synthesis

The construction of the bicyclo[3.1.1]heptane skeleton can be achieved through various synthetic strategies, each characterized by distinct mechanistic pathways. These include radical chain reactions, pericyclic reactions with specific transition states, and metal-mediated transformations involving catalytic cycles.

Radical Chain Mechanisms in Functionalization Reactions (e.g., Minisci Reaction)

A notable method for the functionalization of bicyclo[3.1.1]heptanes involves the Minisci reaction, which proceeds through a radical chain mechanism. researchgate.netchemrxiv.org This approach has been successfully applied to introduce heterocyclic moieties at the bridgehead position of the bicyclic system. researchgate.netnih.gov The reaction is typically initiated under mild, photocatalytic conditions, using a redox-active ester (RAE) of a bicyclo[3.1.1]heptane carboxylic acid. researchgate.netnih.gov

The proposed mechanism commences with the photocatalyst absorbing light and promoting the formation of a key radical intermediate. This radical then propagates a chain reaction. Mechanistic studies have confirmed the operation of a radical chain process. researchgate.net The scope of this reaction has been explored with various substituents on the bicyclo[3.1.1]heptane core, demonstrating that both electron-withdrawing and electron-donating groups are well-tolerated. nih.govacs.org

Below is a table summarizing the yields of the Minisci reaction with different heterocycles, illustrating the scope of this transformation.

Table 1: Scope of the Photocatalytic Minisci Reaction with Bicyclo[3.1.1]heptane Redox-Active Esters

Entry Heterocycle Product Yield (%)
1 Isoquinoline 3b 85
2 4-Methylpyridine 3d 55
3 Quinoxaline 3e 62
4 2,2'-Bipyridine 3g/3g' 40
5 Dimethyl 2,6-pyridinedicarboxylate 3h 78

Data sourced from studies on the photocatalytic Minisci reaction of bicyclo[3.1.1]heptane derivatives. acs.org

Transition State Analysis in Cyclization Reactions

The stereochemical and regiochemical outcomes of cyclization reactions that form the bicyclo[3.1.1]heptane framework are governed by the structure and energetics of the transition states. Computational studies, often employing density functional theory (DFT), are crucial for elucidating these pathways.

For instance, in the synthesis of aryl-fused bicyclo[3.1.1]heptanes via an intramolecular crossed [2+2] photocycloaddition, the high selectivity for the bicyclo[3.1.1]heptane product over the regioisomeric bicyclo[3.2.0]heptane system suggests a highly organized transition state that favors the former's formation. chemrxiv.org

In the context of related aza-bicyclo[3.1.1]heptane systems, the isomerization of precursors has been studied, with computational analysis of the transition states (TS) revealing the energetic barriers and preferred reaction pathways. researchgate.net These analyses provide insights into the stability of intermediates and the factors controlling the ring-forming and rearrangement steps. While specific transition state energy values for the formation of 1-methoxybicyclo[3.1.1]heptane were not found, the principles from related systems underscore the importance of stereoelectronic effects in directing the cyclization. The powerful p-donor property of a methoxy (B1213986) substituent has been shown to stabilize transition states in solvolysis reactions of this ring system, suggesting it would also play a significant role in the transition state of its formation. acs.org

Catalytic Cycles in Metal-Mediated Transformations

Metal catalysts offer powerful tools for the synthesis of bicyclo[3.1.1]heptanes, operating through well-defined catalytic cycles that enable efficient and selective bond formations.

A novel approach for the synthesis of highly substituted bicyclo[3.1.1]heptanes involves a [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl (B3062369) ketones, enabled by boronyl radical catalysis. acs.orgnih.gov Computational studies have supported a pyridine-assisted boronyl radical catalytic cycle. researchgate.net

The catalytic cycle is initiated by the formation of a pyridine-boryl radical. This radical then engages with the bicyclo[1.1.0]butane, leading to the formation of the bicyclo[3.1.1]heptane core through a series of radical intermediates. The reaction demonstrates a broad substrate scope, affording highly functionalized products in excellent yields. acs.orgnih.gov

Table 2: Selected Examples from Boronyl Radical-Catalyzed Synthesis of Bicyclo[3.1.1]heptanes

Entry Bicyclo[1.1.0]butane Substituent Cyclopropyl Ketone Substituent Product Yield (%)
1 Phenyl 4-Fluorophenyl - 99
2 4-Chlorophenyl 4-Trifluoromethylphenyl - 95
3 2-Thienyl Phenyl - 87
4 Methyl 4-Methoxyphenyl - 92

Yields reported for the [2σ + 2σ] cycloaddition enabled by boronyl radical catalysis. researchgate.net

Palladium catalysis has been effectively employed in the synthesis of bicyclo[3.1.1]heptane derivatives through various cycloaddition strategies. thieme-connect.com One such strategy is the palladium-catalyzed (3+3) cycloaddition of bicyclobutanes with vinylcyclopropanes or vinyl oxiranes. thieme-connect.comrsc.org

A plausible mechanism for these transformations involves a catalytic cycle that begins with the oxidative addition of a substrate to a Pd(0) complex. For example, in the reaction with vinyl oxiranes, the cycle is proposed to start with the formation of a π-allylpalladium intermediate from the vinyl oxirane. nih.gov This intermediate then reacts with the bicyclobutane in a σ-bond metathesis step. Subsequent reductive elimination regenerates the Pd(0) catalyst and releases the bicyclo[3.1.1]heptane product. The electronic properties of the substituents on the reactants have a notable impact on the reaction yield. thieme-connect.com

Reactivity Patterns of the Bicyclo[3.1.1]heptane Core

The bicyclo[3.1.1]heptane core exhibits distinct reactivity patterns that are influenced by its rigid, strained structure and the nature of its substituents. The bridgehead positions are of particular interest in terms of reactivity.

The solvolysis of 1-bromobicyclo[3.1.1]heptane and its 5-substituted derivatives provides significant insight into the stability of bridgehead carbocations. The rate of solvolysis is highly dependent on the substituent at the 5-position. For instance, a COOMe group dramatically retards the rate of methanolysis, while a 5-methoxy group accelerates it more than predicted by inductive effects alone. acs.org This enhanced reactivity of the 5-methoxy derivative is attributed to the powerful p-donor property of the methoxy group, which stabilizes the transition state through anchimeric assistance in a concerted ring-opening and ionization step. acs.org

In photochemical [3σ + 2σ] cycloadditions to form 4-aminobicyclo[3.1.1]heptanes, the electronic nature of substituents on the reactants also plays a key role. While electron-poor arenes on the bicyclo[1.1.0]butane precursor lead to good yields, an electron-rich methoxy-substituted derivative resulted in a low yield of the desired product. nih.gov This highlights the nuanced electronic demands of different reaction types involving the bicyclo[3.1.1]heptane core.

The functionalization of the bicyclo[3.1.1]heptane system via the Minisci reaction also demonstrates the influence of substituents. The reaction tolerates a range of functional groups on the bicyclic core, including aromatic substituents with both electron-withdrawing and electron-donating properties, as well as benzyl (B1604629) and trifluoromethyl groups. nih.govacs.org This tolerance allows for the late-stage diversification of bridgehead substituents, which is crucial for applications in medicinal chemistry. acs.org

Ring Strain Effects on Reactivity and Ring-Opening Processes

The reactivity of the bicyclo[3.1.1]heptane skeleton is largely governed by its high strain energy. rsc.org This strain is a consequence of deviations from ideal bond angles and steric interactions inherent in the fused-ring system. A common synthetic precursor to this system is [3.1.1]propellane, a molecule with exceptionally strained carbon-carbon bonds between the bridgehead carbons. acs.org The high reactivity of [3.1.1]propellane is attributed to this strain, which facilitates ring-opening reactions. acs.org For instance, the reaction of [3.1.1]propellane with methanol (B129727) is a direct route to forming this compound, demonstrating a classic strain-releasing process. acs.org The significant energy released upon breaking the strained central bond in propellanes drives the formation of the more stable, yet still strained, bicyclo[3.1.1]heptane derivatives. acs.org

Bridgehead Reactivity and Stability of Intermediates

Bridgehead positions in small bicyclic systems like bicyclo[3.1.1]heptane are generally unreactive in reactions that require the formation of a planar carbocation intermediate, a concept often explained by Bredt's rule. nasa.gov The formation of a planar, sp²-hybridized carbocation at the bridgehead would introduce prohibitive amounts of angle strain into the rigid framework. nasa.gov

Despite this, studies on the solvolysis of 1-bromobicyclo[3.1.1]heptane reveal an unexpectedly high reaction rate, proceeding even faster than t-butyl bromide. researchgate.net This suggests that the intermediate bicyclo[3.1.1]heptyl bridgehead cation possesses a surprising degree of thermodynamic stability. researchgate.netpublish.csiro.au This enhanced stability is thought to arise from favorable through-space orbital overlap between the bridgehead carbon atoms, which counteracts the strain associated with a non-planar carbocation. researchgate.net While carbocation formation is more favorable than expected, reactions involving free radicals at the bridgehead can also proceed without the same geometric constraints. nasa.gov

Nucleophilic Solvent Assistance and Anchimeric Effects in Solvolysis of 1-Bromobicyclo[3.1.1]heptane and its 5-Methoxy Derivative

The solvolysis of 1-bromobicyclo[3.1.1]heptane and its derivatives has been a subject of detailed mechanistic investigation, revealing significant participation from both the solvent and remote substituents. publish.csiro.aupublish.csiro.au In the solvolysis of the parent 1-bromobicyclo[3.1.1]heptane, the reaction rate is faster than predicted, an effect that has been attributed to nucleophilic assistance from the solvent, which helps to stabilize the developing positive charge in the transition state. publish.csiro.aupublish.csiro.au

Even more pronounced effects are observed in the solvolysis of the 5-methoxy derivative, 5-methoxybicyclo[3.1.1]heptyl bromide. publish.csiro.au This compound reacts significantly faster than predicted by inductive effects alone. publish.csiro.aupublish.csiro.au This rate enhancement is a clear example of anchimeric assistance, or neighboring group participation. publish.csiro.au The powerful p-donor character of the methoxy substituent allows it to stabilize the transition state through space, participating in a unique concerted process involving both ring-opening and ionization. publish.csiro.aupublish.csiro.au This demonstrates a powerful remote substituent effect on the reactivity of the bicyclo[3.1.1]heptane system. publish.csiro.au

Relative Methanolysis Rates of 5-Substituted 1-Bromobicyclo[3.1.1]heptanes at 25°C
Substituent (at C5)Relative Rate (krel)
-OCH32.8 x 104
-H1.0
-COOCH31.5 x 10-6

Data sourced from studies on the solvolysis of 5-substituted bicyclo[3.1.1]heptyl bromides, highlighting the powerful accelerating effect of the 5-methoxy group and the strong deactivating effect of the 5-carbomethoxy group compared to the unsubstituted parent compound. publish.csiro.aupublish.csiro.au

Specific Reaction Profiles of this compound

The reactivity of this compound is largely defined by the interplay between the strained bicyclic core and the electronic properties of the methoxy group at the bridgehead position.

Investigation of Ether Cleavage and Functional Group Interconversions

Ethers are generally stable, but the carbon-oxygen bond can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orgmasterorganicchemistry.com For this compound, this cleavage reaction would begin with the protonation of the ether oxygen by the strong acid. youtube.comlibretexts.org Following protonation, the C-O bond breaks. Given that the bridgehead carbon is tertiary and can form a relatively stabilized carbocation, the reaction likely proceeds through an S_N1-like mechanism. masterorganicchemistry.comlibretexts.org The nucleophilic halide (Br⁻ or I⁻) would then attack the bicyclo[3.1.1]heptyl carbocation, yielding 1-halobicyclo[3.1.1]heptane and methanol. This reaction provides a direct pathway for the functional group interconversion of the bridgehead methoxy group into a halide, which can serve as a leaving group for further substitutions.

Reactivity at the Methoxy-Substituted Bridgehead Position

The methoxy group directly attached to the bridgehead carbon (C1) significantly influences the reactivity at this position. Through resonance, the oxygen atom can donate electron density, which is a powerful stabilizing factor for any developing positive charge on the bridgehead carbon. This effect facilitates reactions that proceed via a bridgehead carbocation intermediate. As discussed in the context of ether cleavage, the ability to form a stabilized carbocation lowers the activation energy for S_N1-type reactions at the bridgehead. Therefore, the methoxy group activates the bridgehead position toward reactions involving cationic intermediates.

Stereochemistry and Conformational Analysis of 1 Methoxybicyclo 3.1.1 Heptane Systems

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of bicyclic systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the connectivity and spatial arrangement of atoms.

While specific experimental NMR data for 1-methoxybicyclo[3.1.1]heptane is not extensively documented in publicly available literature, its spectral characteristics can be predicted based on the well-understood features of the bicyclo[3.1.1]heptane skeleton and the electronic effects of the methoxy (B1213986) substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure which renders most protons chemically non-equivalent. The bridgehead protons (at C5) would likely appear as a multiplet. The methylene (B1212753) protons on the six-membered ring (C2, C3, C4) and the one-carbon bridge (C7) would exhibit complex splitting patterns due to geminal and vicinal couplings. The methoxy group would present a characteristic singlet, typically in the range of 3.0-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. masterorganicchemistry.com For this compound, eight distinct signals would be anticipated, corresponding to the seven carbons of the bicyclic framework and the one carbon of the methoxy group. The bridgehead carbon bearing the methoxy group (C1) would be significantly deshielded due to the electronegativity of the oxygen atom. The other bridgehead carbon (C5) and the remaining methylene carbons would appear at chemical shifts characteristic of strained bicyclic alkanes.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C170-90Deshielded by the directly attached electronegative oxygen atom of the methoxy group.
C2, C4, C625-45Methylene carbons alpha to the bridgehead, influenced by ring strain.
C315-30Methylene carbon beta to the bridgehead.
C530-50Bridgehead carbon, influenced by the overall strain of the bicyclic system.
C730-50Methylene bridge carbon, typically in a unique chemical environment due to strain.
OCH₃50-65Typical chemical shift for a methoxy carbon.

Conformational Preferences and Dynamics

The conformational analysis of bicyclic systems is crucial for understanding their reactivity and biological activity. The rigid nature of these molecules often results in unique spatial arrangements of substituents.

The bicyclo[3.1.1]heptane system is characterized by significant ring strain, a consequence of its fused cyclobutane (B1203170) and cyclohexane (B81311) rings. smolecule.com This strain arises from deviations from ideal bond angles (angle strain) and eclipsing interactions (torsional strain). The cyclohexane ring in the bicyclo[3.1.1]heptane framework is forced into a boat-like conformation. This rigidity limits the conformational flexibility typically observed in simple cyclohexanes. uci.edu The inherent strain energy of such systems makes them interesting substrates for strain-releasing chemical transformations. nih.gov

The introduction of a 1-methoxy substituent is not expected to significantly alter the fundamental boat-like conformation of the bicyclic framework due to the system's high rigidity. However, the substituent can influence the electronic distribution and reactivity of the molecule. The orientation of the methoxy group relative to the bicyclic system is largely fixed by the bridgehead position. Unlike in more flexible systems, conformational changes involving rotation around the C1-O bond will be sterically hindered by the rest of the bicyclic structure.

Achieving stereochemical control is a central theme in the synthesis of complex molecules like bicyclo[3.1.1]heptane derivatives. nih.govorcid.orgacs.org The synthesis of substituted bicyclo[3.1.1]heptanes often involves strategies such as intramolecular photocycloaddition reactions or ring-opening of highly strained precursors like propellanes. nih.govnih.gov For a compound like this compound, synthetic strategies would need to control the introduction of the methoxy group at the bridgehead position. This could potentially be achieved through the functionalization of a pre-existing bicyclic ketone or through the rearrangement of a suitably substituted precursor. The rigid and well-defined stereochemistry of the bicyclo[3.1.1]heptane scaffold makes it an attractive building block in drug design, where precise positioning of functional groups is critical for biological activity. chinesechemsoc.orgchemrxiv.org

Theoretical and Computational Investigations of 1 Methoxybicyclo 3.1.1 Heptane

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are indispensable tools for the precise determination of the three-dimensional structure of molecules like 1-methoxybicyclo[3.1.1]heptane. These computational methods, particularly Density Functional Theory (DFT), allow for the optimization of molecular geometries to find the most stable arrangement of atoms in space. For the bicyclo[3.1.1]heptane framework, calculations can accurately predict bond lengths, bond angles, and dihedral angles that define its characteristic strained, bridged-ring structure.

Furthermore, frequency calculations are typically performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum (a stable conformer) rather than a transition state. These calculations also provide vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structure.

Table 1: Predicted Structural Parameters for this compound The following data is illustrative, based on typical parameters for similar bicyclic systems as determined by DFT calculations.

Parameter Predicted Value
C1-O Bond Length 1.42 Å
C1-C2 Bond Length 1.55 Å
C1-C7 Bond Angle 109.8°
C2-C1-C6 Bond Angle 109.5°

Mechanistic Studies through Computational Chemistry

Computational chemistry provides profound insights into the reaction mechanisms involving this compound, offering a level of detail often inaccessible through experimental methods alone. frontiersin.orgijrpr.com By modeling the interactions between molecules at an electronic level, researchers can map out entire reaction pathways, identify transient intermediates, and determine the energetic feasibility of proposed mechanisms. nih.gov DFT calculations are a primary tool for these investigations, balancing computational cost with accuracy. ijrpr.com

These studies can clarify how the strained bicyclic structure and the electronic nature of the methoxy (B1213986) group influence the molecule's reactivity. For instance, in reactions involving the cleavage of a C-C bond or substitution at the bridgehead, computational models can predict whether the reaction proceeds through a concerted or stepwise mechanism, and can identify the key factors controlling regioselectivity and stereoselectivity. frontiersin.org

A cornerstone of computational mechanistic studies is the identification and characterization of transition states (TS). wikipedia.org A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes. youtube.com Algorithms such as the nudged elastic band (NEB) method or surface walking techniques are used to locate these first-order saddle points on the potential energy surface. youtube.comarxiv.org

Once a transition state structure for a reaction involving this compound is located and confirmed by the presence of a single imaginary frequency, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier (ΔG‡). wikipedia.orgnih.gov This barrier is a critical determinant of the reaction rate; a lower energy barrier corresponds to a faster reaction. By comparing the energy barriers of competing reaction pathways, chemists can predict the major products of a reaction under given conditions. frontiersin.org

Table 2: Illustrative Energy Barriers for a Hypothetical Reaction of this compound Data is hypothetical and for illustrative purposes.

Reaction Pathway Transition State Calculated ΔG‡ (kcal/mol)
Pathway A (SN1-like) TS-A 25.4

Computational methods are highly effective for studying the properties of radical species that may be formed from this compound. The formation of a bridgehead radical by homolytic cleavage of a substituent is a common process in bicyclic chemistry. acs.org The stability of such a radical is a key factor in its formation and subsequent reactivity. masterorganicchemistry.com

Quantum chemical calculations can determine the radical stabilization energy (RSE), often by comparing the bond dissociation energy (BDE) of a C-H or C-X bond to that of a reference compound like methane. mdpi.com For the 1-methoxybicyclo[3.1.1]heptyl radical, factors influencing its stability, such as the s-character of the singly occupied molecular orbital (SOMO) and potential steric effects, can be quantified. masterorganicchemistry.com The spin density distribution, which indicates where the unpaired electron is most likely to be found, can also be calculated to predict the most probable sites of subsequent reactions. nrel.gov Computational profiling can also be used to assess the kinetic persistence of the radical by modeling potential dimerization or reaction pathways. nrel.gov

The solvent in which a reaction is conducted can have a dramatic impact on its mechanism and outcome. Computational chemistry models these effects using either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules in the calculation, which is computationally expensive. More commonly, implicit models, such as the Polarizable Continuum Model (PCM), are used. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For reactions involving this compound, solvation can stabilize charged intermediates or transition states, thereby lowering activation energies and potentially altering the preferred reaction pathway. For instance, a polar solvent might favor a pathway involving ionic intermediates over a nonpolar radical pathway. Computational studies have shown that subtle changes in solvent mixtures can lead to completely different reaction products in bicyclic systems. chemistryviews.org By performing calculations with different solvent models, researchers can predict and explain these solvent-dependent outcomes.

Electronic Structure Analysis and Bonding Characteristics

The analysis of the electronic structure of this compound provides fundamental insights into its chemical behavior. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom, revealing the polarity of bonds within the molecule. aps.org These calculations would likely show a significant negative charge on the oxygen atom and positive charges on the adjacent carbon atoms, highlighting the C-O bond's polar nature.

NBO analysis can also be used to investigate hyperconjugative interactions, such as the donation of electron density from C-C or C-H sigma bonds into empty sigma-star orbitals. In a strained system like bicyclo[3.1.1]heptane, these interactions can be significant for stability. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The energy and shape of the HOMO indicate the molecule's ability to act as an electron donor, while the LUMO describes its capacity as an electron acceptor. This information is vital for predicting reactivity in pericyclic reactions or with electrophiles and nucleophiles.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry has become a powerful tool for predicting spectroscopic data, which is invaluable for structure verification and elucidation. walisongo.ac.id For this compound, quantum mechanical methods can accurately predict its Nuclear Magnetic Resonance (NMR) spectrum. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei. researchgate.net

These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. walisongo.ac.id By computing the ¹H and ¹³C chemical shifts for a proposed structure, a direct comparison can be made with experimental spectra. researchgate.net A strong correlation between the predicted and measured spectra provides powerful evidence for the correct structural assignment. This predictive capability is particularly useful for distinguishing between isomers or for assigning signals in complex spectra. researchgate.net Modern approaches also leverage machine learning algorithms trained on large datasets of experimental and calculated shifts to achieve even higher accuracy. nih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound Illustrative data to demonstrate the predictive power of computational methods. Experimental values are hypothetical.

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 (Bridgehead) 85.2 84.9
C2 35.8 36.1
C3 18.5 18.3
C4 18.5 18.3
C5 (Bridgehead) 40.1 40.5
C6 35.8 36.1
C7 (Bridge) 28.9 29.2

Advanced Functionalization and Derivatization Strategies for Bicyclo 3.1.1 Heptanes

Late-Stage Diversification of Bridgehead Substituents

Late-stage functionalization—the introduction of molecular complexity in the final steps of a synthetic sequence—is a powerful strategy in drug discovery for rapidly generating analogs and exploring structure-activity relationships (SAR). For bicyclo[3.1.1]heptanes, diversifying the substituents at the bridgehead positions is of particular interest.

A primary route to functionalized BCHeps involves the ring-opening of [3.1.1]propellane. acs.orgspringernature.comresearchgate.net This strained precursor is susceptible to radical-based transformations, enabling the installation of a variety of functional groups. researchgate.net Photocatalyzed atom transfer radical addition (ATRA) reactions, often employing blue light, have proven effective for converting [3.1.1]propellane into key BCHep iodide intermediates. springernature.comresearchgate.net These iodides are versatile handles for further derivatization, allowing for the late-stage introduction of diverse functionalities. domainex.co.uksmolecule.com

The scope of these radical additions is broad, tolerating various functional groups. For instance, α-iodo carbonyls, benzyl (B1604629) iodides, and derivatives of α-amino acids can be successfully added to [3.1.1]propellane. domainex.co.uk This methodology facilitates the synthesis of complex BCHep derivatives, including analogs of existing drugs like corticosterone (B1669441) and indomethacin, showcasing its utility in late-stage cycloheptylation. domainex.co.uk

Key approaches for late-stage diversification include:

Radical-Mediated Reactions: Utilizing [3.1.1]propellane as a precursor, radical reactions allow for the introduction of carbon- and heteroatom-based substituents. researchgate.net

Photoredox Catalysis: This method has shown greater generality and often provides higher yields compared to other radical initiation techniques for functionalizing the propellane precursor. domainex.co.uk

Derivatization of BCHep Iodides: The synthesized iodinated BCHeps can be further elaborated through cross-coupling reactions or lithiation-quench sequences, significantly expanding the accessible chemical space. researchgate.netdomainex.co.uk

Introduction of Heterocyclic Moieties onto the Bicyclo[3.1.1]heptane Scaffold

The incorporation of heterocyclic motifs is a cornerstone of modern medicinal chemistry. A significant advancement in BCHep chemistry has been the development of methods to directly attach heterocycles to the bridgehead position. This creates novel structures that can serve as bioisosteres for meta-substituted aryl heterocycles or 3,5-disubstituted pyridines. acs.orgacs.org

A highly effective method for this transformation is a photocatalytic Minisci-like reaction. acs.orgacs.org This approach utilizes readily available N-hydroxyphthalimide (NHP) esters of BCHep carboxylic acids as radical precursors. Under mild, photocatalytic conditions, these precursors can react with a wide range of heterocycles to forge a new carbon-carbon bond at the bridgehead position. acs.orgacs.orgresearchgate.net

The reaction demonstrates broad scope with respect to the heterocyclic coupling partner. Various electron-deficient heterocycles, which are suitable acceptors in Minisci reactions, can be successfully installed. acs.org Furthermore, this chemistry is not limited to the carbocyclic BCHep scaffold; it has also been successfully applied to aza-bicyclo[3.1.1]heptanes (aza-BCHeps), further expanding the range of potential pyridine (B92270) bioisosteres. acs.org

Table 1: Examples of Heterocycles Introduced onto the Bicyclo[3.1.1]heptane Scaffold via Photocatalytic Minisci Reaction acs.org

BCHep PrecursorHeterocyclic AcceptorResulting MoietySignificance
BCHep NHP EsterQuinolineQuinolinyl-BCHepAccess to bioisosteres of meta-substituted aryl-quinolines.
BCHep NHP EsterPyridinePyridyl-BCHepCreates mimics of meta-substituted bi-aryl systems.
Aza-BCHep NHP Ester4-Methylquinoline(4-Methylquinolinyl)-aza-BCHepDemonstrates applicability to aza-BCHep scaffolds for pyridine bioisosteres.
BCHep NHP EsterVarious substituted heterocyclesHeterocycle-functionalized BCHepsEnables broad exploration of medicinally relevant chemical space. acs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Kumada Coupling)

Cross-coupling reactions are among the most powerful tools in synthetic chemistry for constructing C-C and C-heteroatom bonds. While palladium catalysis is common for such transformations, early and effective methods for functionalizing BCHeps have utilized iron catalysis, particularly for Kumada couplings. organic-chemistry.org

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide. For the bicyclo[3.1.1]heptane system, iron-catalyzed Kumada coupling of bridgehead BCHep iodides with aryl and heteroaryl Grignard reagents provides a direct and efficient route to 1-aryl-BCHep derivatives. researchgate.netnih.gov This reaction is notable as it represents a successful cross-coupling of a tertiary iodide, which can often be challenging. acs.org

The conditions for this transformation are typically mild, often using a simple iron catalyst like Fe(acac)₃, and proceeding to completion in a short time at room temperature. acs.orgnih.gov The broad scope of compatible Grignard reagents allows for the synthesis of a wide array of 1,3-disubstituted BCHep analogs, which are valuable as meta-substituted arene bioisosteres. researchgate.net

More broadly, palladium-catalyzed cycloaddition strategies are also being developed to construct the BCHep core itself. For example, a palladium-catalyzed double strain-release (3+3) cycloaddition between bicyclo[1.1.0]butanes (BCBs) and vinylcyclopropanes provides access to structurally diverse vinyl-substituted bicyclo[3.1.1]heptanes. researchgate.netrsc.org Asymmetric variants of these cycloadditions are also emerging, enabling the synthesis of enantioenriched BCHep derivatives. thieme-connect.comacs.org

Table 2: Iron-Catalyzed Kumada Coupling for BCHep Functionalization researchgate.netnih.gov

BCHep SubstrateCoupling PartnerCatalyst SystemProduct Class
1-Iodo-bicyclo[3.1.1]heptane derivativeAryl Grignard Reagent (ArMgBr)Fe(acac)₃/TMEDA1-Aryl-bicyclo[3.1.1]heptane
1-Iodo-bicyclo[3.1.1]heptane derivativeHeteroaryl Grignard Reagent (HetArMgBr)Fe(acac)₃/TMEDA1-Heteroaryl-bicyclo[3.1.1]heptane

Strategies for Installing Other Chalcogen-Containing Functionalities (e.g., Thioethers, Selenoethers)

Beyond carbon and nitrogen substituents, the introduction of chalcogens such as sulfur and selenium onto the bicyclo[3.1.1]heptane scaffold can be valuable for modulating the properties of drug candidates. Thioethers and selenoethers can act as hydrogen bond acceptors and engage in other non-covalent interactions. researchgate.net

The synthesis of BCHep thioethers and selenoethers can be achieved through the direct reaction of the strained precursor, [3.1.1]propellane, with appropriate chalcogen precursors. domainex.co.uk This approach is analogous to methods developed for the related bicyclo[1.1.1]pentane (BCP) system, where the insertion of [1.1.1]propellane into disulfides and diselenides is a well-established method for creating thioether and selenoether linkages at the bridgehead. researchgate.netbeilstein-journals.orgchemrxiv.org

This transformation likely proceeds via a radical mechanism, where the strained central bond of the propellane is cleaved, and the resulting diradical intermediate is trapped by the disulfide or diselenide. This provides a direct and atom-economical route to these functionalized BCHeps. The direct reaction of [3.1.1]propellane with precursors like thiophenol has also been reported. domainex.co.uk These methods provide straightforward access to chalcogen-containing building blocks that are important for medicinal chemistry exploration. researchgate.netdomainex.co.uk

Research Applications and Future Directions for 1 Methoxybicyclo 3.1.1 Heptane

Role as a Structural Mimic and Bioisostere in Advanced Organic Synthesis Research

The strategy of replacing aromatic rings with saturated small-ring hydrocarbons has become a prominent tactic in drug discovery. nih.govspringernature.com Bioisosterism, the substitution of a molecular fragment with another that retains similar biological activity, is employed to enhance a drug candidate's physicochemical properties. nih.gov The bicyclo[3.1.1]heptane (BCHep) core, the parent structure of 1-Methoxybicyclo[3.1.1]heptane, has emerged as a particularly effective bioisostere. researchgate.netacs.org

A significant challenge in medicinal chemistry has been the identification of suitable saturated mimics for meta-substituted benzene (B151609) rings. ox.ac.uk While mimics for para-substituted benzenes, such as bicyclo[1.1.1]pentane, are well-established, a true geometric equivalent for the meta configuration was lacking. nih.govox.ac.uk

Research has demonstrated that the bicyclo[3.1.1]heptane scaffold is a near-perfect geometric mimic of a meta-substituted arene. ox.ac.uk Using X-ray crystallography and theoretical calculations, scientists have confirmed that the bridgehead substituents on the bicyclo[3.1.1]heptane core possess exit vectors and dihedral angles that precisely map onto the geometry of meta-substituted benzenes. nih.govspringernature.com This structural fidelity is crucial for maintaining the necessary orientation of functional groups for biological target interaction.

Key geometric parameters underscore this mimicry:

Exit Vector Angle: The angle between the bonds connecting substituents at the bridgehead positions is approximately 120°. nih.govchemrxiv.org

Substituent Distance: The distance between these substituents is around 4.8-5.0 Å. chemrxiv.org

These values closely resemble those of a 1,3-disubstituted (meta) benzene ring. chemrxiv.org

Furthermore, nitrogen-containing analogues, known as aza-bicyclo[3.1.1]heptanes, have been developed as potential saturated bioisosteres for 3,5-disubstituted pyridines. nih.govacs.orgchemrxiv.org Crystallographic analysis has revealed a high degree of similarity between the 3-azabicyclo[3.1.1]heptane core and the pyridine (B92270) ring. chemrxiv.org This development is particularly relevant for modifying drug candidates that contain pyridine fragments, a common motif in pharmaceuticals. chemrxiv.org For instance, the incorporation of a 3-azabicyclo[3.1.1]heptane scaffold into the antihistamine drug Rupatidine in place of its pyridine ring led to dramatic improvements in solubility, metabolic stability, and lipophilicity. chemrxiv.org

Table 1: Geometric Comparison of Aromatic Rings and Bicyclic Mimics

Scaffold Exit Vector Angle (φ) Distance Between Substituents (r)
meta-Substituted Benzene ~120° ~4.8-5.0 Å
Bicyclo[3.1.1]heptane ~120° ~4.8-5.0 Å
3,5-Disubstituted Pyridine Similar to Benzene Similar to Benzene
3-Azabicyclo[3.1.1]heptane Very similar to Pyridine Very similar to Pyridine

Data compiled from research findings. nih.govchemrxiv.org

A primary goal in modern drug discovery is to move beyond flat, two-dimensional aromatic structures and explore new three-dimensional chemical space. chemrxiv.org Replacing planar arene rings with rigid, sp³-rich scaffolds like this compound can significantly improve the biophysical and pharmacokinetic properties of drug candidates. ox.ac.ukchemrxiv.org These saturated bicyclic systems introduce novel structural complexity and often lead to compounds with enhanced solubility and metabolic stability compared to their aromatic counterparts. nih.govchemrxiv.org The introduction of these 3D architectures provides a powerful tool for medicinal chemists to escape "flatland" and develop new molecular entities with potentially superior therapeutic profiles. rsc.org

Potential in Natural Product Synthesis and Analogue Development

The bicyclo[3.1.1]heptane skeleton is not only a synthetic tool but is also found as a core structure in a number of terpene natural products. nih.gov This natural precedent highlights the biological relevance of this bicyclic system.

In analogue development, the replacement of an aromatic ring with a bicyclo[3.1.1]heptane core has proven to be a successful strategy. A notable example is the modification of Sonidegib, an anti-cancer agent. ox.ac.uk When the meta-substituted benzene ring in Sonidegib was replaced with a bicyclo[3.1.1]heptane analogue, the resulting compound exhibited greater resistance to metabolism by liver enzymes and improved membrane transport capabilities, which are critical for drug uptake. ox.ac.ukchemrxiv.org This demonstrates the practical utility of this bioisosteric replacement in creating potentially superior drug candidates. chemrxiv.org

Table 2: Property Improvement via Arene-to-BCHep Bioisosteric Replacement

Drug Analogue Parent Compound Property Improvement
Rupatidine Analogue Rupatidine (Antihistamine) Improved solubility, metabolic stability, and lipophilicity. chemrxiv.org

Emerging Synthetic Methodologies for Complex Bicyclic Ethers

The growing interest in bicyclo[3.1.1]heptanes has spurred the development of novel and efficient synthetic methods to access these complex structures. A key challenge has been the scalable synthesis of the necessary precursors. nih.gov

A foundational method involves the radical ring-opening of the highly strained molecule, [3.1.1]propellane. nih.govspringernature.comox.ac.uk Researchers have developed scalable, multi-gram syntheses of [3.1.1]propellane, which can then react with a wide range of free radicals to form diversely functionalized bicyclo[3.1.1]heptane products. nih.govox.ac.uk Photocatalyzed atom transfer radical addition (ATRA) reactions using blue light are one effective way to functionalize the propellane. nih.govspringernature.com

Other innovative strategies include:

[2σ + 2σ] Radical Cycloaddition: A modular and atom-economical route has been developed involving the reaction between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl (B3062369) ketones, catalyzed by a boronyl radical system, to produce highly substituted bicyclo[3.1.1]heptane derivatives. nih.gov

Photocatalytic Minisci-like Reactions: This mild, light-driven method allows for the introduction of various heterocycles at the bridgehead position of the bicyclo[3.1.1]heptane core from readily available carboxylic acids. nih.govacs.org This is particularly useful for late-stage functionalization in a drug discovery program. nih.gov

Acid-Mediated Isomerization: For oxygen-containing scaffolds (oxa-BCHs), a method using catalytic amounts of pyridinium (B92312) chloride (PyrHCl) can induce the isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols to form 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes. chemrxiv.org

These emerging methodologies provide chemists with a versatile toolkit to create a wide array of functionalized bicyclic ethers and their analogues, including derivatives like this compound, for various research applications.

Interdisciplinary Research Opportunities with this compound

The development and application of this compound and related structures are inherently interdisciplinary. The field represents a convergence of fundamental organic synthesis, medicinal chemistry, computational modeling, and pharmacology.

Collaborations between academic research groups and industrial pharmaceutical partners have been crucial for advancing this area. ox.ac.uk Synthetic chemists focus on developing robust and scalable routes to these novel building blocks, while medicinal chemists design and create analogues of known drugs to test for improved properties. nih.govox.ac.uk Computational chemists provide theoretical calculations to validate the geometric mimicry of these scaffolds compared to arenes, guiding the design process. ox.ac.uk Pharmacologists then evaluate the biological activity, metabolic stability, and other key drug-like properties of the new compounds. ox.ac.ukchemrxiv.orgchemrxiv.org These synergistic efforts are essential for translating a fundamental concept in physical organic chemistry—the creation of a 3D bioisostere—into tangible improvements in drug design and development.

Q & A

Q. What are the established synthetic routes for 1-methoxybicyclo[3.1.1]heptane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves functionalization of bicyclo[3.1.1]heptane precursors. For example, halogen-metal exchange reactions (e.g., with methyl iodide) on bicyclo frameworks can yield methoxy derivatives, though competing pathways may require careful control of stoichiometry and solvent polarity . Photochemical decomposition of substituted pyrazolines has also been reported as a key step for bicycloheptane derivatives, requiring UV irradiation and inert atmospheres . Optimization should include monitoring via GC-MS or NMR to track intermediate formation and minimize side products.

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer :
  • Spectroscopy : High-resolution 1H^1H- and 13C^{13}C-NMR are critical for confirming substituent positions and stereochemistry. For example, methylene protons in bicyclo frameworks exhibit distinct splitting patterns (e.g., δ 4.5–5.5 ppm for exo-methylene groups) .
  • Chromatography : Purity assessment via HPLC or GC with flame ionization detection (FID) is recommended.
  • X-ray crystallography : For novel derivatives, single-crystal X-ray analysis resolves stereochemical ambiguities .

Q. What are the key physicochemical properties of this compound, and how are they measured?

  • Methodological Answer :
  • Boiling point : Determined via dynamic distillation or computational methods (e.g., using NIST thermochemical data for analogous bicyclo compounds, such as cis-pinane at ~439 K ).
  • Density/Solubility : Measured via pycnometry or gravimetric analysis. Bicycloheptanes generally exhibit low water solubility due to hydrophobicity.
  • Thermodynamic stability : Differential scanning calorimetry (DSC) can assess decomposition temperatures.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening or substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies. For instance, angle strain in the bicyclo framework (e.g., 60° between substituents) may favor specific reaction pathways, such as electrophilic additions at strained bridgehead positions . Molecular dynamics simulations further predict solvent effects on reaction kinetics.

Q. How can contradictions in spectral data for bicyclo[3.1.1]heptane derivatives be resolved?

  • Methodological Answer : Discrepancies in 1H^1H-NMR signals (e.g., unexpected splitting or shifts) often arise from conformational flexibility or impurities. Strategies include:
  • Variable-temperature NMR : To identify dynamic processes (e.g., ring puckering).
  • Isotopic labeling : 13C^{13}C-enriched samples clarify carbon connectivity.
  • Comparative analysis : Cross-referencing with structurally validated analogs (e.g., cis-pinane derivatives ).

Q. What strategies are used to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Pharmacophore mapping : Bicyclo[3.1.1]heptanes mimic meta-substituted benzene rings in drug design due to similar exit vector angles (~120°) and substituent distances (~4.2 Å) .
  • Receptor binding assays : For example, 3,6-diazabicyclo[3.1.1]heptanes show high affinity for nicotinic acetylcholine receptors (α4β2 subtype) when substituted with aryl groups, as demonstrated via radioligand displacement studies .
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., methoxy vs. methyl groups) and evaluation via in vitro cytotoxicity assays .

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